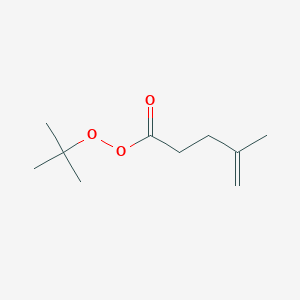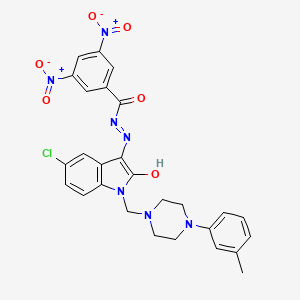
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is a chemical compound with the molecular formula C38H76. It is a long-chain hydrocarbon with multiple methyl groups attached to its carbon backbone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene typically involves the stepwise addition of methyl groups to a long-chain hydrocarbon precursor. The process may include:
Alkylation reactions: Using reagents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Catalytic hydrogenation: To ensure the saturation of the hydrocarbon chain, catalysts like palladium on carbon may be used under hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
High-pressure reactors: To facilitate the hydrogenation process.
Purification techniques: Such as distillation and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene has diverse applications in scientific research, including:
Chemistry: As a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: Investigating its potential role in biological membranes and lipid metabolism.
Medicine: Exploring its use as a hydrophobic agent in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
- 2,6,10,14,18,22,26,30-Octamethylhentriacontane
- 2,6,10,14,18,22,26,30-Octamethyldotriacontane
Comparison: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is unique due to its specific chain length and the position of the double bond. Compared to other similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
105373-76-0 |
|---|---|
Fórmula molecular |
C38H76 |
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
2,6,10,14,17,21,25,29-octamethyltriacont-15-ene |
InChI |
InChI=1S/C38H76/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-27-37(9)29-30-38(10)28-16-26-36(8)24-14-22-34(6)20-12-18-32(3)4/h29-38H,11-28H2,1-10H3 |
Clave InChI |
BLACLASXJPYTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


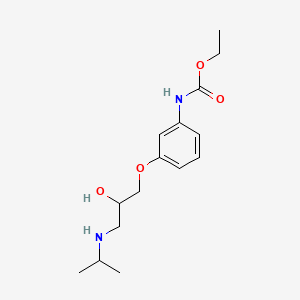
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
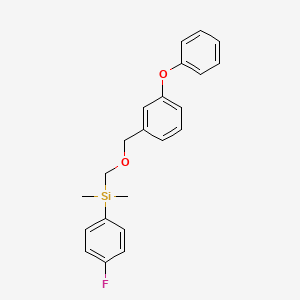
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
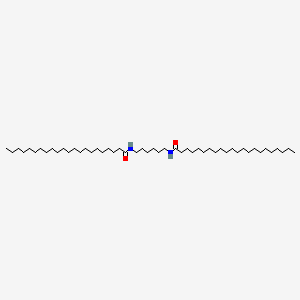
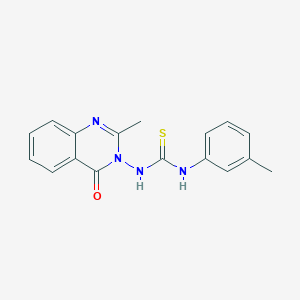

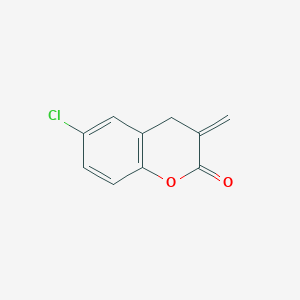
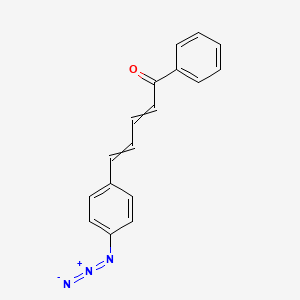
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
